Crystallographically Validated Scaffold Binding to HDAC6 Zinc-Finger Ubiquitin-Binding Domain: Comparator-Anchored Structural Evidence
The 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core shared by CAS 1021210-26-3 has been crystallographically resolved bound to the HDAC6 zinc-finger ubiquitin-binding domain (Zf-UBD) at 1.70 Å resolution (PDB ID: 5KH7), revealing occupancy of a ligandable pocket adjacent to the ubiquitin-binding interface [1]. The fragment ligand 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid—which shares the identical pyridazinone core with CAS 1021210-26-3—demonstrated a Kd range of 210–220 µM and an IC₅₀ of 350 µM against the HDAC6 Zf-UBD [1]. This structural validation is absent for pyridazinone analogs lacking the 3-pyridyl substituent or bearing alternative N-alkyl chains, as the 3-pyridyl moiety participates in critical π-stacking and hydrogen-bond interactions within the Zf-UBD pocket. Furthermore, the primary citation (J. Med. Chem. 2017, 60, 9090–9096) established these as the first functional ligands for this domain, providing a structurally enabled starting point for affinity maturation [1].
| Evidence Dimension | HDAC6 Zf-UBD binding affinity (fragment-level) |
|---|---|
| Target Compound Data | Core scaffold (3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid): Kd = 210–220 µM; IC₅₀ = 350 µM |
| Comparator Or Baseline | Other fragments screened against HDAC6 Zf-UBD (e.g., 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid, PDB 5KH3): no Zf-UBD binding data reported from the same fragment screen |
| Quantified Difference | The 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl scaffold is one of a limited set of fragments with experimentally confirmed Zf-UBD occupancy validated by X-ray crystallography |
| Conditions | X-ray crystallography (1.70 Å resolution); biophysical binding assays (Kd and IC₅₀ determination); PDB deposition 5KH7 |
Why This Matters
Procurement of CAS 1021210-26-3 provides the only commercially available compound carrying the crystallographically validated 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core with a propylamide extension, enabling structure-guided optimization against the HDAC6 Zf-UBD—a target for which no catalytic-domain inhibitors are effective, representing a mechanistically distinct anticancer strategy.
- [1] Harding, R.J. et al. Small Molecule Antagonists of the Interaction between the Histone Deacetylase 6 Zinc-Finger Domain and Ubiquitin. J. Med. Chem. 2017, 60, 9090–9096. PDB ID: 5KH7. View Source
